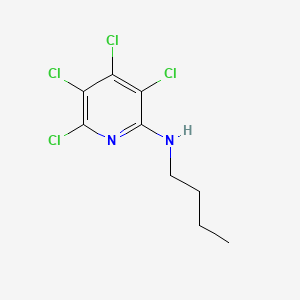

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro-

Description

Its synthesis often involves lithiation of pentachloropyridine followed by alkylation, as inferred from reactions of pentachloropyridine with n-butyllithium in THF-hexanes, yielding mixed lithiated intermediates .

Properties

Molecular Formula |

C9H10Cl4N2 |

|---|---|

Molecular Weight |

288.0 g/mol |

IUPAC Name |

N-butyl-3,4,5,6-tetrachloropyridin-2-amine |

InChI |

InChI=1S/C9H10Cl4N2/c1-2-3-4-14-9-7(12)5(10)6(11)8(13)15-9/h2-4H2,1H3,(H,14,15) |

InChI Key |

KUHPJFOLZMGVQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- typically involves the chlorination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, N-oxides, and dechlorinated derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- involves its interaction with various molecular targets. The electron-deficient nature of the chlorinated pyridine ring makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Examples :

- 4-Amino-2,3,5,6-tetrachloropyridine: The amino group at the 4-position alters electronic distribution, reducing steric hindrance compared to the N-butyl-2-substituted compound. This derivative is a precursor in fungicide synthesis .

Tetrachlorophthalimide Derivatives

Example : 3,4,5,6-Tetrachloro-N-dodecylphthalimide (CAS 1571-20-6) replaces the pyridine ring with a phthalimide core.

Properties :

- Lipophilicity : The dodecyl chain enhances lipid solubility, while the phthalimide group participates in π-π stacking, influencing crystallinity.

- Applications : Used as a plasticizer stabilizer or antimicrobial agent, differing from pesticidal uses of pyridinamine derivatives .

Physicochemical and Reactivity Comparisons

Chlorination Effects

All compared compounds share a tetrachlorinated aromatic core, which:

- Reduces Basicity : Electron-withdrawing Cl atoms decrease pyridine’s basicity (pKa of unsubstituted pyridine: ~5.2; tetrachloro derivatives: <1).

- Enhances Stability : Resistance to electrophilic substitution but susceptibility to nucleophilic displacement at dechlorinated positions .

Electrochemical Behavior

- 3,4,5,6-Tetrachloro-2-trichloromethylpyridine undergoes reductive dechlorination at Ag electrodes, a property shared with N-butyl-2-pyridinamine derivatives under similar conditions. The trichloromethyl group stabilizes radical intermediates, altering reduction potentials .

Biological Activity

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is a compound of significant interest due to its biological activity. This article provides a detailed overview of its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10Cl4N2

- Molecular Weight : 292.01 g/mol

- IUPAC Name : N-butyl-3,4,5,6-tetrachloropyridin-2-amine

The biological activity of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : It exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation in therapeutic applications.

- Cellular Interaction : The compound interacts with cellular membranes and may disrupt cellular processes through oxidative stress mechanisms.

Antimicrobial Effects

Research indicates that 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- demonstrates significant antimicrobial activity. The following table summarizes some key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Study on Antifungal Activity

A recent study investigated the antifungal properties of 2-Pyridinamine against various fungal strains. The results demonstrated that the compound effectively inhibited the growth of Candida species at concentrations lower than those required for traditional antifungal agents.

- Methodology : The study employed broth microdilution techniques to determine the MIC values.

- Results : The compound exhibited a broad spectrum of activity against both yeast and filamentous fungi.

Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of 2-Pyridinamine. Key findings include:

- Acute Toxicity : The compound showed moderate acute toxicity in animal models.

- Chronic Exposure : Long-term exposure studies indicated potential carcinogenic effects at high doses.

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of 2-Pyridinamine. These studies aim to enhance its efficacy and reduce toxicity:

- Synthesis of Derivatives : Modifications to the butyl group and chlorinated positions have been explored to improve biological activity.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential and safety of these derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.